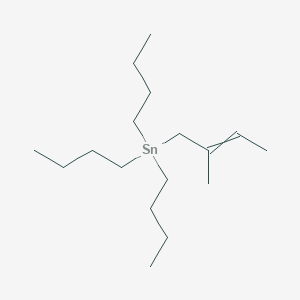
Tributyl(2-methylbut-2-EN-1-YL)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tributyl(2-methylbut-2-EN-1-YL)stannane is an organotin compound with the molecular formula C17H36Sn. It is also known by other names such as tributyl 3-methylbut-2-en-1-yl stannane and tributyl 3-methyl-2-butenyl tin . This compound is characterized by its immiscibility with water and its use in various chemical reactions and research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tributyl(2-methylbut-2-EN-1-YL)stannane can be synthesized through the addition of tributylstannyl-lithium to crotonaldehyde, followed by alkylation of the adduct using chloromethyl methyl ether . Another method involves the generation of stannylpotassium reagents through the combination of silylstannanes and t-BuOK, which can then be used for stannylative substitution of aryl halides .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of organotin reagents and standard organic synthesis techniques. The compound is typically produced in small quantities for research purposes.
Análisis De Reacciones Químicas
Types of Reactions
Tributyl(2-methylbut-2-EN-1-YL)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The compound is involved in substitution reactions, particularly in the presence of aryl halides.
Common Reagents and Conditions
Common reagents used in reactions with this compound include t-BuOK, aryl halides, and chloromethyl methyl ether . The reactions typically occur under mild to moderate temperatures, often around 30°C .
Major Products Formed
The major products formed from reactions involving this compound include arylstannanes and other organotin compounds .
Aplicaciones Científicas De Investigación
Tributyl(2-methylbut-2-EN-1-YL)stannane is used in various scientific research applications, including:
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications.
Medicine: Research is conducted to explore its potential use in medicinal chemistry.
Industry: It is used in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of tributyl(2-methylbut-2-EN-1-YL)stannane involves its ability to act as a nucleophile in substitution reactions. The compound’s stannyl group interacts with electrophilic centers in other molecules, facilitating the formation of new chemical bonds . The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
Tributyl(prop-2-en-1-yl)stannane: Another organotin compound with similar reactivity and applications.
Tributyltin hydride: Known for its use in radical reduction reactions.
Uniqueness
Tributyl(2-methylbut-2-EN-1-YL)stannane is unique due to its specific structure, which includes a 2-methylbut-2-en-1-yl group. This structural feature imparts distinct reactivity and properties compared to other organotin compounds .
Propiedades
Número CAS |
115991-75-8 |
|---|---|
Fórmula molecular |
C17H36Sn |
Peso molecular |
359.2 g/mol |
Nombre IUPAC |
tributyl(2-methylbut-2-enyl)stannane |
InChI |
InChI=1S/C5H9.3C4H9.Sn/c1-4-5(2)3;3*1-3-4-2;/h4H,2H2,1,3H3;3*1,3-4H2,2H3; |
Clave InChI |
NGQZOIDPPZMEBA-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)CC(=CC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[3-(Trifluoromethyl)benzene-1-sulfonyl]oxy}hexan-1-amine](/img/structure/B14301668.png)
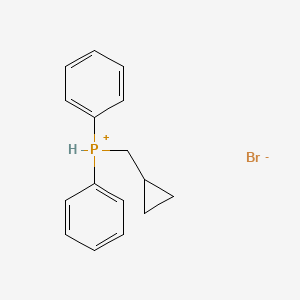
![11-[(5,6-Diphenyl-1,2,4-triazin-3-YL)amino]undecan-1-OL](/img/structure/B14301673.png)
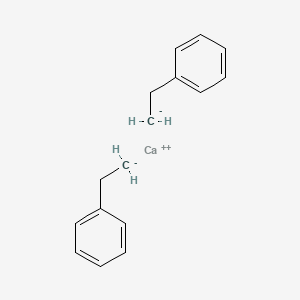
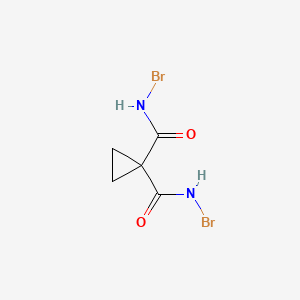
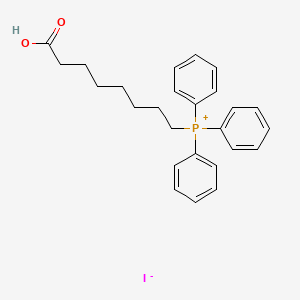
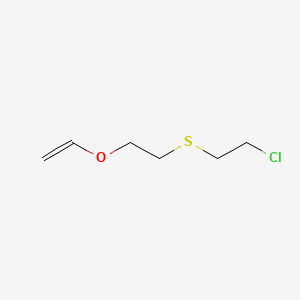
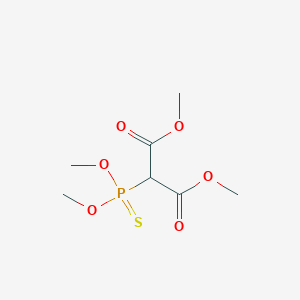
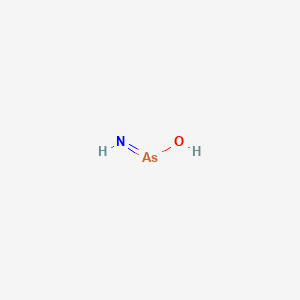
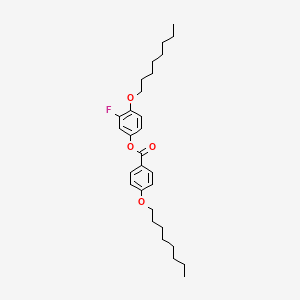
![1-[4-(Dimethylamino)phenyl]-3-phenylprop-2-yn-1-one](/img/structure/B14301709.png)

![4-[1-(1H-Imidazol-1-yl)-2-methylpropyl]benzonitrile](/img/structure/B14301713.png)
![4,4'-oxybis{N-[(E)-(2-nitrophenyl)methylidene]aniline}](/img/structure/B14301718.png)
